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Executive Summary

Prothioconazole, a prominent triazolinthione fungicide, exerts its potent

antifungal activity by disrupting the biosynthesis of ergosterol, an essential

component of the fungal cell membrane. This in-depth technical guide elucidates

the core mechanism of prothioconazole, focusing on its role as a sterol

biosynthesis inhibitor. It has been established that prothioconazole is a pro-

fungicide, which is metabolized into its biologically active form, prothioconazole-

desthio. This active metabolite is a formidable inhibitor of the enzyme lanosterol

14α-demethylase (CYP51), a critical catalyst in the ergosterol biosynthetic pathway.

Inhibition of CYP51 leads to a depletion of ergosterol and a consequential

accumulation of toxic 14α-methylated sterol precursors, ultimately compromising

the structural integrity and function of the fungal cell membrane, leading to cell

death. This guide provides a comprehensive overview of the biochemical pathways,

quantitative efficacy data, and the experimental methodologies used to

characterize this mode of action.

The Ergosterol Biosynthesis Pathway and

Prothioconazole's Point of Intervention

Ergosterol is a vital sterol in fungi, analogous to cholesterol in mammals, and is

indispensable for maintaining the fluidity, permeability, and integrity of the fungal
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cell membrane. The biosynthesis of ergosterol is a complex, multi-step process,

and the enzyme lanosterol 14α-demethylase (CYP51) plays a pivotal role.

Prothioconazole functions as a demethylation inhibitor (DMI) by targeting CYP51.

[1][2] However, research has revealed that prothioconazole itself is not the

primary inhibitor. Instead, it is rapidly metabolized to prothioconazole-desthio,

which is the active compound that potently inhibits CYP51.[3][4][5] This inhibition

blocks the conversion of lanosterol (or eburicol in some fungi) to intermediates

further down the pathway, leading to a depletion of ergosterol and a toxic

accumulation of 14α-methylated sterols.[3][6]
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